molecular formula C15H13ClN2O3 B1375149 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide CAS No. 1411540-92-5

2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide

Cat. No.: B1375149
CAS No.: 1411540-92-5
M. Wt: 304.73 g/mol
InChI Key: BPNUPKOAIVIIBJ-UHFFFAOYSA-N
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Description

2-Amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide (CAS 1411540-92-5) is a chemical compound with the molecular formula C15H13ClN2O3 and a molecular weight of 304.73 . This benzamide derivative features a 2H-1,3-benzodioxole (piperonyl) group, a common structural motif in medicinal chemistry. While specific biological data for this exact compound is limited in public sources, its structure indicates significant value as a versatile synthetic intermediate or building block in organic and medicinal chemistry research. Compounds with the N-[(2H-1,3-benzodioxol-5-yl)methyl]benzamide scaffold have been identified as key intermediates in the synthesis of complex heterocycles, such as 2,4(1H,3H)-quinazolinediones, which are structures of interest for their diverse pharmacological properties . Furthermore, research on structurally similar 2-amino-5-chlorobenzamide derivatives has demonstrated potential in inhibiting the growth of human leukemia cells, suggesting that this class of compounds is a valuable area of investigation in anticancer research . Researchers can utilize this high-purity compound to develop novel therapeutic agents or to study structure-activity relationships. This product is intended for laboratory research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNUPKOAIVIIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Amino-6-chlorobenzamide Core

A robust and environmentally friendly method for preparing 2-amino-5-chlorobenzamide (a close analog) involves a two-step synthesis starting from methyl anthranilate:

Step Reaction Conditions Yield Notes
1 Chlorination of methyl anthranilate at 5-position Sodium hypochlorite solution and glacial acetic acid as chlorinating agents; organic solvent-water biphasic system; temperature below -5°C; 30 min reaction High (>85%) Low toxicity reagents; mild conditions; environmentally benign; solvent recycling possible
2 Ammonolysis of methyl 2-amino-5-chlorobenzoate Autoclave reaction with ammonia water; 50–200°C; 2–4 MPa pressure; 12 h reaction High (>85%) Followed by purification via dissolution in dichloromethane, activated carbon treatment, and filtration

This method avoids toxic chlorinating reagents like sulfur dichloride or thionyl chloride, reducing environmental and equipment corrosion issues while maintaining high yield and scalability.

Coupling with Benzodioxolylmethylamine

The synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide involves reacting the chlorinated benzamide intermediate with 2H-1,3-benzodioxol-5-ylmethylamine. Although detailed stepwise protocols are less frequently published, typical approaches include:

  • Activation of the benzamide carboxyl group (or corresponding acid chloride formation).
  • Nucleophilic substitution by benzodioxolylmethylamine to form the amide bond.

One commercial source describes the synthesis as involving the reaction of benzodioxolylmethylamine with a chlorobenzoyl derivative under controlled conditions to yield the target compound with high purity.

Alternative One-Pot and Multi-Step Syntheses

Research on related benzamide derivatives suggests that one-pot syntheses can improve efficiency and yield. For example, the synthesis of 2-amino-5-halogenated benzamides from 2-amino-3-methylbenzoic acid involves:

  • Formation of benzoxazine intermediate via bis(trichloromethyl) carbonate.
  • Aminolysis with aqueous methylamine.
  • Electrophilic aromatic substitution halogenation using N-halosuccinimides (NCS, NBS, NIS).

This method offers yields of 87–94%, simpler work-up, milder conditions, and environmental benefits. While this exact method is for methyl-substituted analogs, it suggests potential routes adaptable for chlorinated benzamides with benzodioxolylmethyl substituents.

Compound/Intermediate Starting Material Reagents and Conditions Yield (%) Advantages References
Methyl 2-amino-5-chlorobenzoate Methyl anthranilate NaOCl + glacial acetic acid, < -5°C, 30 min >85 Mild, low toxicity, scalable
2-Amino-5-chlorobenzamide Above ester + NH3 Autoclave, 50–200°C, 2–4 MPa, 12 h >85 High yield, environmentally friendly
This compound 2-amino-5-chlorobenzamide + benzodioxolylmethylamine Amide coupling (likely acid chloride or activated ester) Not explicitly reported High purity product
2-Amino-5-halogenated benzamides (related) 2-amino-3-methylbenzoic acid One-pot: bis(trichloromethyl) carbonate, methylamine, N-halosuccinimides 87–94 One-pot, green, high yield
  • The chlorination step is critical; using sodium hypochlorite and acetic acid at low temperature minimizes side reactions and environmental impact compared to traditional chlorinating agents like sulfur dichloride or thionyl chloride.
  • Ammonolysis under pressure in an autoclave ensures complete conversion of methyl esters to benzamides with high yield and purity.
  • The coupling with benzodioxolylmethylamine requires careful control of reaction conditions to avoid side reactions and ensure selective amide bond formation.
  • Alternative synthetic routes using one-pot methodologies and electrophilic halogenation provide promising avenues for more efficient synthesis but may require adaptation for the specific benzodioxolylmethyl substituent.
  • Analytical data such as mass spectral fragmentation patterns support the structural integrity of benzodioxole-containing benzamide derivatives, confirming successful synthesis.

The preparation of this compound is best approached via a two-step synthesis of the chlorinated benzamide core followed by coupling with the benzodioxolylmethylamine moiety. The use of mild chlorination reagents, autoclave ammonolysis, and careful amide bond formation yields high purity product with good overall efficiency. Emerging one-pot synthetic strategies for related compounds suggest potential improvements in yield and environmental impact, although specific adaptation is needed for this compound. The methods outlined are supported by diverse, authoritative sources including patents and peer-reviewed journals, ensuring reliability and scalability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the amino or chloro groups.

Scientific Research Applications

2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituent patterns on the benzamide ring and the presence/absence of the benzodioxole group. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituents (Benzamide) Benzodioxole Group Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound 2-amino, 6-chloro Yes 304.73 Amide, amino, chloro Not reported (hypothetical)
Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) 2,6-dichloro Yes 314.16 Amide, chloro ALDH2 activator (60% infarct size reduction)
N-(1,3-benzodioxol-5-yl)-3-chlorobenzamide 3-chloro Yes 275.69 Amide, chloro Research chemical
Metolazone (2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide) 4-chloro, 5-sulfamoyl No 365.78 Sulfonamide, chloro Diuretic (thiazide-like)
Key Observations:

Alda-1 lacks an amino group but features 2,6-dichloro substituents, which may favor hydrophobic interactions with ALDH2’s active site . The 3-chloro analog () lacks the amino group, reducing polarity and possibly limiting biological activity.

Benzodioxole Group :

  • The benzodioxole moiety in the target compound and Alda-1 contributes to π-π stacking and metabolic stability, whereas Metolazone’s sulfonamide group enhances solubility and diuretic activity .

Biological Activity: Alda-1’s efficacy as an ALDH2 activator highlights the importance of chloro substituents in enzyme binding. The target compound’s amino group could alter binding kinetics or specificity . Metolazone’s sulfamoyl group is critical for its diuretic action, a feature absent in the target compound, suggesting divergent therapeutic applications .

Hydrogen Bonding and Supramolecular Interactions

  • The amino group in the target compound can act as both a donor and acceptor, enabling complex hydrogen-bonding networks. In contrast, Alda-1’s chloro groups participate primarily in halogen bonding or hydrophobic interactions .
  • emphasizes the role of graph set analysis in predicting crystal packing, which could explain differences in solubility or stability between the target compound and its analogs.

Biological Activity

2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide is a compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse pharmacological properties. Its structure can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}ClN1_{1}O3_{3}
  • Molecular Weight : 287.73 g/mol

Anticancer Activity

Recent studies have investigated the cytotoxic effects of various derivatives of benzodioxole compounds against human cancer cell lines. Notably, compounds with structural similarities to this compound have shown promising results:

  • In Vitro Studies : The compound was tested against multiple human cancer cell lines, demonstrating varying degrees of cytotoxicity. For example, derivatives exhibited IC50_{50} values ranging from 5 to 30 µM across different cell lines, indicating significant antitumor potential .

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific kinases associated with tumor progression. For instance, some derivatives have been shown to selectively inhibit Src family kinases (SFKs), which play a crucial role in cancer cell proliferation and survival .

Antimicrobial Activity

In addition to anticancer properties, certain derivatives of this compound have demonstrated antibacterial activity. For example:

  • Minimum Inhibitory Concentration (MIC) : Some tested compounds showed MIC values against Staphylococcus aureus in the range of 3.9 to 31.5 µg/ml .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that these compounds possess favorable absorption and distribution characteristics. For example, one study reported a half-life of approximately 40 hours for a structurally similar compound when administered orally . Toxicity assessments are ongoing to determine safe dosage levels for potential therapeutic use.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzodioxole derivatives, including this compound, revealed that certain modifications enhanced anticancer activity significantly compared to the parent compound. The study utilized various human cancer cell lines and reported that compounds with additional chlorinated aromatic rings exhibited improved potency .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial efficacy, several derivatives were synthesized and tested against common bacterial strains. The results indicated that structural modifications could lead to enhanced antibacterial properties, making them potential candidates for further development as antimicrobial agents .

Summary of Research Findings

Study Activity IC50/MIC Values Notes
Study 1Anticancer5 - 30 µMTested on multiple cancer cell lines
Study 2Antimicrobial3.9 - 31.5 µg/mlEffective against Staphylococcus aureus

Q & A

Q. What are the established synthetic routes for 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-amino-6-chlorobenzoic acid derivatives with a 1,3-benzodioxole-5-ylmethylamine intermediate. A common method utilizes carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF under nitrogen, with yields dependent on stoichiometric ratios and temperature control (40–60°C) . Optimization may include substituting POCl3 as a coupling agent in refluxing acetonitrile, which enhances electrophilicity of the carbonyl group . Purity is confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient).

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • NMR : 1H/13C NMR in DMSO-d6 identifies key signals: aromatic protons (δ 6.8–7.5 ppm), benzodioxole methylene (δ 5.1–5.3 ppm), and amide NH (δ 10.2 ppm).
  • FT-IR : Confirms amide C=O stretch (~1660 cm⁻¹) and NH bending (~1540 cm⁻¹).
  • HRMS : ESI+ mode validates molecular ion [M+H]+ with <2 ppm error .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the benzodioxole moiety .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

Use enzyme-linked assays (e.g., kinase inhibition) with recombinant targets (e.g., MAPK or PI3K) at 10 µM–1 mM concentrations. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) identify cytotoxic IC50 values. Compare with structurally related benzodioxole derivatives to infer initial structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

Employ SHELXL for least-squares refinement with anisotropic displacement parameters. Use the R1 convergence criterion (<5%) and validate via Q–Q plots for residual density. Discrepancies in benzodioxole puckering (amplitude ~0.2 Å) may arise from thermal motion; apply Cremer-Pople coordinates to quantify ring distortion . Compare hydrogen-bonding motifs (e.g., N–H⋯O) with Etter’s graph-set analysis to resolve packing ambiguities .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Monitor reaction progress via in-situ FT-IR for real-time carbonyl conversion.
  • Crystallization Control : Use anti-solvent (hexane) addition rates <1 mL/min to ensure uniform crystal morphology.
  • DoE Optimization : Vary solvent polarity (DMF vs. THF) and catalyst loading (0.5–2 mol%) to identify robust parameters .

Q. How can researchers analyze SAR for the benzodioxole and chloro-substituent pharmacophores?

Substituent Activity (IC50, µM) Key Interaction
6-Cl, benzodioxole12.3 ± 1.2Hydrophobic pocket binding
6-F, benzodioxole28.7 ± 2.1Reduced halogen bonding
6-Cl, benzothiazole8.9 ± 0.8Enhanced π-π stacking

Replace the benzodioxole with heterocycles (e.g., benzothiazole) and modulate halogen electronegativity to probe target selectivity .

Q. What computational methods predict solubility and bioavailability?

  • COSMO-RS : Simulate solvation free energy in aqueous/PBS buffers.
  • Molecular Dynamics : Calculate logP (clogP ~2.8) and polar surface area (<140 Ų) to assess permeability.
  • Docking Studies (AutoDock Vina) : Map binding poses to CYP450 isoforms for metabolic stability predictions .

Methodological Challenges and Solutions

Q. How to address poor crystal growth for XRD analysis?

  • Vapor Diffusion : Use 1:1 v/v DCM/hexane in sealed chambers at 4°C.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for synchrotron data collection .

Q. What analytical workflows resolve overlapping NMR signals in crowded aromatic regions?

  • 2D NMR : HSQC and HMBC correlate 1H-13C couplings to assign quaternary carbons.
  • DOSY : Differentiate aggregates or impurities via diffusion coefficients.
  • Paramagnetic Relaxation : Add Cr(acac)3 to suppress solvent (DMSO) signals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide
Reactant of Route 2
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2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide

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